

# Application Note: Intraperitoneal Injection of LY 341495 Disodium Salt in Mice

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: LY 341495 disodium salt

Cat. No.: B1574455

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## Abstract & Scientific Rationale

LY 341495 is a nanomolar-potent, highly selective antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Unlike non-selective glutamate ligands, LY 341495 specifically blocks the presynaptic autoreceptors that inhibit glutamate release.

Why use this compound? By blocking these "brakes" (mGluR2/3), LY 341495 facilitates a surge of synaptic glutamate. This mechanism is critical for researchers studying:

- Rapid-Acting Antidepressants: Mimicking the "glutamate burst" mechanism of Ketamine via AMPA receptor throughput and mTORC1 activation.
- Schizophrenia & Psychosis: Modeling glutamatergic dysregulation.
- Cognitive Enhancement: Investigating working memory and synaptic plasticity (LTP).

Critical Distinction: This protocol specifically addresses the Disodium Salt form. The free acid form of LY 341495 is highly insoluble in aqueous media and requires toxic organic solvents (DMSO/NaOH) that can confound behavioral data. The Disodium Salt allows for a pure aqueous vehicle, ensuring that observed effects are due to the drug, not the solvent.

## Compound Profile & Handling

Property	Specification	Application Note
Compound Name	LY 341495 Disodium Salt	Do not confuse with LY 341495 Free Acid.
MW	~397.33 g/mol	Batch-specific MW may vary due to hydration; check vial label.
Solubility	Water: ~100 mM (40 mg/mL)	Highly soluble. DMSO is not required.
Stability	Solid: -20°C (Desiccated)	Solutions should be prepared fresh daily.
Selectivity	mGluR2 (21 nM) mGluR3 (14 nM)	>100x selective over mGluR1/5/4/7/8 at doses <1 mg/kg.

## Preparation Protocol: Aqueous Formulation

Objective: Create a 0.1 mg/mL working solution for a 1.0 mg/kg dose administered at 10 mL/kg.

### Materials

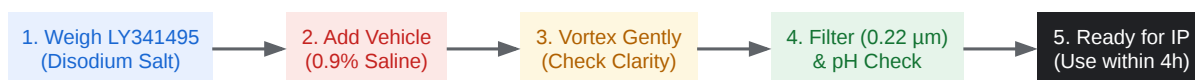
- **LY 341495 Disodium Salt** (Store at -20°C).[2]
- Vehicle: Sterile 0.9% Saline (Physiological Saline).
- 0.22 µm Syringe Filter (PES or Nylon).
- Sterile microcentrifuge tubes.

### Step-by-Step Formulation

- Calculate Requirements:
  - Target Dose: 1.0 mg/kg (Standard starting point for antidepressant/cognitive studies).

- Injection Volume: 10 mL/kg (Standard for mice).
  - Required Concentration: 0.1 mg/mL.
  - Example: To treat 10 mice (25g avg), you need ~3 mL of solution. Prepare 5 mL to account for dead volume.
  - Mass needed:  
.
- Weighing:
    - Equilibrate the vial to room temperature before opening (prevents condensation).
    - Weigh the disodium salt precisely. Note: If the mass is too small to weigh accurately, prepare a higher concentration stock (e.g., 1 mg/mL) in water and dilute down.
  - Dissolution (The "Salt" Advantage):
    - Add 50% of the calculated volume of Sterile Saline.
    - Vortex gently. The disodium salt should dissolve rapidly.
    - Add the remaining saline to reach final volume.
    - pH Check: Spot test pH. It should be near neutral (pH 6.5–7.5). If >8.0, adjust carefully with dilute HCl, though this is rarely needed for the salt form in saline.
  - Sterilization:
    - Pass the solution through a 0.22  $\mu$ m syringe filter into a sterile vial. This removes particulates and ensures sterility for IP injection.

## Formulation Workflow Diagram



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Caption: Workflow for preparing **LY 341495 Disodium Salt** in saline vehicle. DMSO is avoided to prevent solvent-induced behavioral artifacts.

## In Vivo Administration Protocol

### Dose Selection Guide

The effect of LY 341495 is dose-dependent. High doses lose selectivity and may antagonize mGluR8 or other targets.[3]

Dose Range (IP)	Physiological Effect	Recommended Use
0.3 – 1.0 mg/kg	Selective mGluR2/3 blockade. Increases glutamate release. [4]	Antidepressant effects, Cognitive enhancement, LTP studies.
3.0 – 10.0 mg/kg	Broad antagonism. May affect mGluR8.[3][5] Biphasic behavioral effects.[3]	Epilepsy models, severe phenotype reversal.
> 10.0 mg/kg	Loss of specificity. Potential off-target toxicity.[6]	Not Recommended for specific mGluR2/3 studies.

### Injection Procedure[5][7][9][10]

- Timing: Administer 30–60 minutes prior to behavioral testing.
  - Reasoning: PK studies indicate rapid brain penetrance with peak concentrations <1 hour. [7] The biological half-life in rodents is relatively short (~45 mins).
- Restraint: Use the scruff method to expose the lower right quadrant of the abdomen.
- Injection:
  - Use a 27G or 30G needle.
  - Insert needle at a 30° angle.

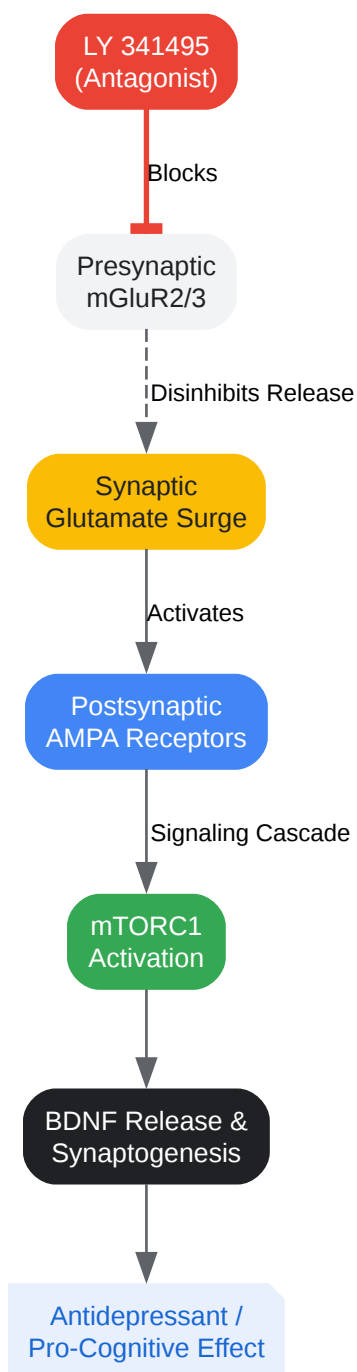
- Aspirate slightly to ensure no blood/urine (avoid bladder/liver).
- Inject smoothly.
- Post-Injection: Return mouse to home cage for the pretreatment interval.

## Mechanistic Context (Pathway Analysis)

Understanding why you are injecting this compound is vital for interpreting results.

The "Disinhibition" Hypothesis: Under stress or depressive states, synaptic glutamate is often dysregulated.

- Normal State: Presynaptic mGluR2/3 act as autoreceptors. When glutamate is high, they bind it and inhibit further release (Negative Feedback).
- LY 341495 Action: It blocks these autoreceptors.
- Result: The negative feedback is cut. Presynaptic neurons dump glutamate.
- Downstream: This glutamate activates postsynaptic AMPA receptors (and mGluR5), triggering the mTORC1 pathway and BDNF synthesis—the same pathway utilized by Ketamine.



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Caption: Mechanism of Action. LY 341495 blocks presynaptic feedback, driving an AMPA/mTOR-dependent neurotrophic response.

## Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Precipitation in syringe	pH drift or high salt concentration.	Ensure vehicle is 0.9% saline, not 10x PBS. Check pH is < 8.0.
No behavioral effect	Dose too low or wrong timing.	Increase dose to 3 mg/kg. Ensure testing occurs within 60 mins of injection (short half-life).
Sedation	Off-target effects (high dose).	Reduce dose to <1 mg/kg. Perform Open Field Test to rule out locomotor deficits.
Control group variance	Stress from injection.	Ensure Vehicle Control group receives identical handling and Saline injection volume.

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